An In-depth Technical Guide to the Core Properties of Diallyldiphenylsilane
An In-depth Technical Guide to the Core Properties of Diallyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyldiphenylsilane [(C₃H₅)₂Si(C₆H₅)₂], a versatile organosilane, holds significant potential as a key intermediate in the synthesis of advanced silicone-based materials and complex organic molecules. Its unique structure, featuring both reactive allyl groups and stable phenyl substituents on a central silicon atom, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of diallyldiphenylsilane, including its physicochemical characteristics, detailed synthetic protocols, and key reaction pathways. Spectroscopic data are summarized and interpreted to facilitate compound identification and characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry, materials science, and drug development.
Physicochemical Properties
Diallyldiphenylsilane is a colorless to light yellow, clear liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Fundamental Properties of Diallyldiphenylsilane
| Property | Value |
| CAS Number | 10519-88-7 |
| Molecular Formula | C₁₈H₂₀Si |
| Molecular Weight | 264.44 g/mol |
| Boiling Point | 140-141 °C at 2 mmHg |
| Density | 0.996 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.575 |
| Flash Point | 110 °C |
| Melting Point | <0 °C |
| Appearance | Colorless to light yellow clear liquid |
| Synonyms | Diphenyldiallylsilane, Silane, diphenyldi-2-propenyl- |
Synthesis of Diallyldiphenylsilane
The most common and efficient method for the laboratory-scale synthesis of diallyldiphenylsilane is the Grignard reaction. This involves the reaction of dichlorodiphenylsilane with allylmagnesium bromide. The successful execution of this synthesis requires stringent anhydrous conditions due to the high reactivity of the Grignard reagent with protic solvents.[1]
Experimental Protocol: Grignard Synthesis
This protocol is adapted from established procedures for the synthesis of similar allylsilanes.
Materials:
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Dichlorodiphenylsilane (1.0 eq)
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Magnesium turnings (2.2 eq)
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Allyl bromide (2.2 eq)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (catalytic amount)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, reflux condenser)
Procedure:
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Preparation of Allylmagnesium Bromide (Grignard Reagent):
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A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly flame-dried and allowed to cool under a stream of nitrogen.
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Magnesium turnings and a small crystal of iodine are placed in the flask.
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Anhydrous diethyl ether or THF is added to cover the magnesium.
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A solution of allyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent.
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The remainder of the allyl bromide solution is added at a rate that maintains a steady reflux.
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After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
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Reaction with Dichlorodiphenylsilane:
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A separate, flame-dried, three-necked flask is charged with a solution of dichlorodiphenylsilane in anhydrous diethyl ether or THF under a nitrogen atmosphere.
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The flask is cooled to 0 °C using an ice bath.
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The freshly prepared allylmagnesium bromide solution is transferred to a dropping funnel and added dropwise to the stirred solution of dichlorodiphenylsilane.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
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Work-up and Purification:
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The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by vacuum distillation to yield pure diallyldiphenylsilane.
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Synthesis Workflow
Key Reactions of Diallyldiphenylsilane
The reactivity of diallyldiphenylsilane is dominated by the chemistry of the allyl groups. These moieties can undergo a variety of transformations, including electrophilic addition and hydrosilylation.
Electrophilic Addition
The double bonds in the allyl groups of diallyldiphenylsilane are susceptible to attack by electrophiles. For instance, the addition of halogens, such as bromine, proceeds via a bromonium ion intermediate, leading to the formation of a dihalogenated product.
Reaction Scheme: Electrophilic Addition of Bromine
Hydrosilylation
Hydrosilylation is a powerful reaction for the formation of silicon-carbon bonds. In the presence of a suitable catalyst, typically a platinum complex, a hydrosilane can add across the double bond of the allyl groups of diallyldiphenylsilane. This reaction is a key step in the synthesis of various silicone polymers and functionalized organosilanes.
Reaction Scheme: Hydrosilylation with a Chlorosilane
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of diallyldiphenylsilane. The following sections summarize the expected data from key spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra of diallyldiphenylsilane exhibit characteristic signals for the allyl and phenyl groups.
Table 2: Predicted ¹H and ¹³C NMR Data for Diallyldiphenylsilane
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5-7.3 | Multiplet | Phenyl protons |
| ~5.9-5.7 | Multiplet | -CH= | |
| ~5.0-4.8 | Multiplet | =CH₂ | |
| ~2.2-2.0 | Doublet | Si-CH₂- | |
| ¹³C | ~135-128 | Multiple | Phenyl carbons |
| ~134 | Singlet | -CH= | |
| ~114 | Singlet | =CH₂ | |
| ~23 | Singlet | Si-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of diallyldiphenylsilane will show characteristic absorption bands for the C=C and C-H bonds of the allyl groups, as well as the aromatic C-H and C=C bonds of the phenyl groups.
Table 3: Characteristic IR Absorption Bands for Diallyldiphenylsilane
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | C-H stretch | =C-H (alkene) |
| ~3050 | C-H stretch | C-H (aromatic) |
| ~2920 | C-H stretch | -CH₂- (aliphatic) |
| ~1630 | C=C stretch | Alkene |
| ~1590, 1485, 1430 | C=C stretch | Aromatic ring |
| ~1120 | Si-Phenyl stretch | Si-Ph |
| ~995, 910 | C-H bend (out-of-plane) | Alkene |
| ~740, 700 | C-H bend (out-of-plane) | Monosubst. Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diallyldiphenylsilane, the molecular ion peak (M⁺) would be observed at m/z = 264. Common fragmentation pathways would involve the loss of allyl and phenyl groups.
Table 4: Predicted Major Fragments in the Mass Spectrum of Diallyldiphenylsilane
| m/z | Proposed Fragment Ion |
| 264 | [M]⁺ (Molecular ion) |
| 223 | [M - C₃H₅]⁺ (Loss of an allyl group) |
| 187 | [M - C₆H₅]⁺ (Loss of a phenyl group) |
| 182 | [Si(C₆H₅)₂(C₃H₅)]⁺ - H |
| 105 | [Si(C₆H₅)]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Safety and Handling
Diallyldiphenylsilane is classified as a skin and eye irritant. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Conclusion
Diallyldiphenylsilane is a valuable bifunctional organosilane with well-defined physicochemical and spectroscopic properties. Its synthesis via the Grignard reaction is a reliable method, and its reactive allyl groups open avenues for a wide range of chemical modifications. This guide provides essential technical information to support the use of diallyldiphenylsilane in research and development, particularly in the fields of polymer chemistry, materials science, and as a versatile building block in organic synthesis.
